![molecular formula C16H22FNO4S B2565037 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1257552-97-8](/img/structure/B2565037.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Applications in Anti-Inflammatory and Antiarrhythmic Activities
Inhibition of 5-Lipoxygenase (5-LO)
Compounds such as N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide have been identified as potent inhibitors of 5-lipoxygenase, exhibiting significant anti-inflammatory activity in models like the adjuvant arthritic rat. This suggests potential applications in designing anti-inflammatory agents (Beers et al., 1997).
Class III Antiarrhythmic Activity
N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide, a compound with structural functionalities similar to the query molecule, was found to have Class III antiarrhythmic activity, indicating potential applications in the development of cardiac arrhythmic treatment solutions (Hester et al., 1991).
Synthesis and Structural Studies
Stereospecific Synthesis
Research on the rearrangement of steroidal spiroacetal methanesulfonates, containing similar ring systems to the query compound, has contributed to the synthesis of steroidal 1,6-dioxadecalin and ditetrahydrofuran derivatives. These findings could be relevant for synthetic chemistry applications involving spirocyclic and fluorinated compounds (Betancor et al., 1998).
Physicochemical Characterization
The study of similar sulfonamide compounds has involved detailed physicochemical characterization, focusing on stability, solubility, and dissolution properties. Such research underscores the importance of understanding the physical and chemical properties of these compounds for pharmaceutical formulation and development (Dubost et al., 1996).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c17-14-6-4-5-13(9-14)12-23(19,20)18-10-15-11-21-16(22-15)7-2-1-3-8-16/h4-6,9,15,18H,1-3,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEYTKHZEQTFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)
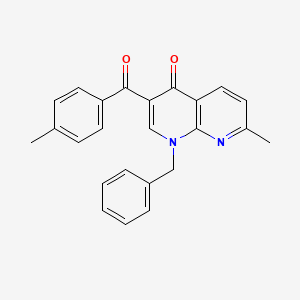
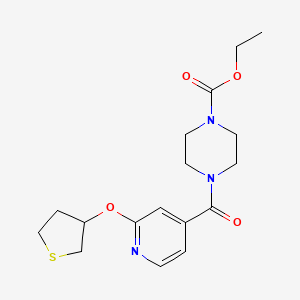
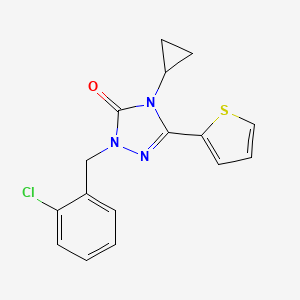

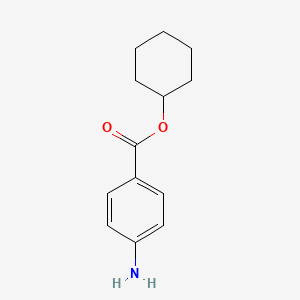
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)
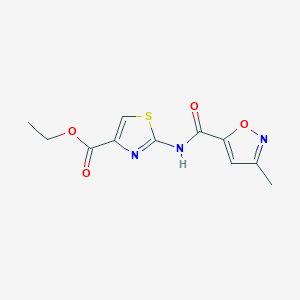
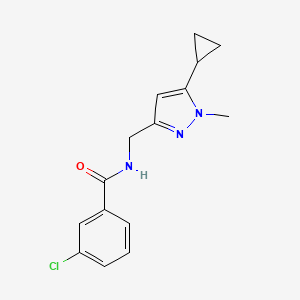
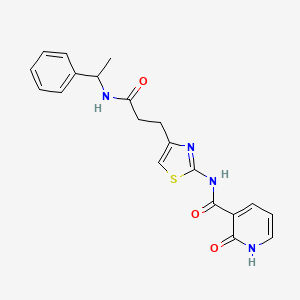
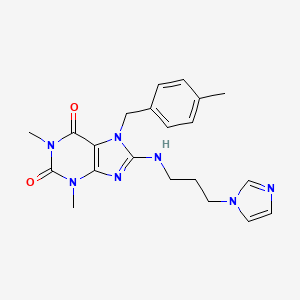
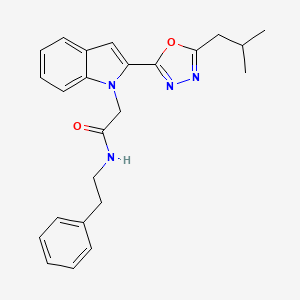
![3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564972.png)
![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)